Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)-
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Overview
Description
Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a benzenesulfonamide core with two methoxy groups at the 2 and 5 positions and a nitrophenyl group at the N-position. It is often studied for its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly reagents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential inhibitory effects on enzymes like kynurenine 3-monooxygenase.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- involves its interaction with specific molecular targets. For example, it inhibits the enzyme kynurenine 3-monooxygenase, leading to increased levels of kynurenic acid and reduced extracellular glutamate in the brain . This inhibition can have therapeutic effects in conditions like dystonia and dyskinesias .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-
- Benzenesulfonamide, 2,5-dimethoxy-N-(quinolin-3-yl)-
- Benzenesulfonamide, N-(4-phenylthiazol-2-yl)-
Uniqueness
Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- is unique due to its specific substitution pattern and the presence of both methoxy and nitrophenyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
Benzenesulfonamide, 2,5-dimethoxy-N-(4-nitrophenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H14N2O4S
- Molecular Weight : 298.33 g/mol
- IUPAC Name : 2,5-dimethoxy-N-(4-nitrophenyl)benzenesulfonamide
- Canonical SMILES : COc1cc(ccc1OC)S(=O)(=O)N(c2ccc(cc2)N+[O-])c3ccccc3
The biological activity of benzenesulfonamide derivatives often involves their interaction with various biological targets. The compound may exert its effects through:
- Enzyme Inhibition : Many benzenesulfonamides act as inhibitors of carbonic anhydrase and other enzymes, affecting physiological processes such as pH regulation and ion transport.
- Antimicrobial Activity : The nitrophenyl group enhances the antimicrobial properties by interfering with bacterial metabolism or cell wall synthesis.
- Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation through inhibition of pro-inflammatory mediators.
Antimicrobial Activity
Research indicates that benzenesulfonamide derivatives exhibit varying degrees of antimicrobial efficacy. For instance:
- Minimum Inhibitory Concentrations (MIC) :
Anti-inflammatory Activity
In vivo studies have demonstrated that certain derivatives can significantly reduce inflammation:
- Carrageenan-Induced Edema Model :
Case Studies
- Cardiovascular Effects : A study utilizing an isolated rat heart model assessed the impact of benzenesulfonamide on perfusion pressure and coronary resistance. Results indicated that certain derivatives decreased perfusion pressure significantly compared to controls, suggesting potential cardiovascular benefits .
- Docking Studies : Computational docking studies have been conducted to predict the interaction of benzenesulfonamide with calcium channels, indicating its potential role in modulating vascular resistance .
Research Findings Summary Table
Properties
CAS No. |
248251-63-0 |
---|---|
Molecular Formula |
C14H14N2O6S |
Molecular Weight |
338.34 g/mol |
IUPAC Name |
2,5-dimethoxy-N-(4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14N2O6S/c1-21-12-7-8-13(22-2)14(9-12)23(19,20)15-10-3-5-11(6-4-10)16(17)18/h3-9,15H,1-2H3 |
InChI Key |
BFPYTKVDQKSVAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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